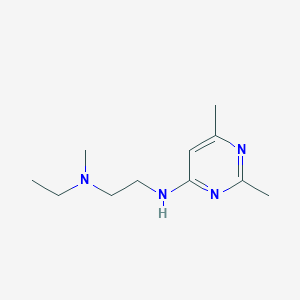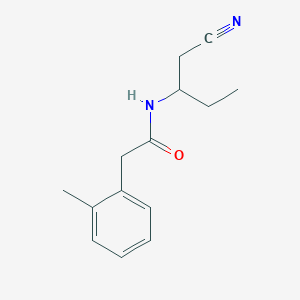![molecular formula C10H12BrNO4S B7555849 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid, also known as BSMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has a unique chemical structure, which makes it an interesting target for research. In
作用机制
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. As a result, the pH of the surrounding environment is decreased, leading to a decrease in the activity of other enzymes that are pH-sensitive.
Biochemical and Physiological Effects
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Additionally, 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has been shown to have anticonvulsant and antitumor effects, which may be due to its ability to inhibit carbonic anhydrase activity.
实验室实验的优点和局限性
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has a unique chemical structure, which makes it an interesting target for research. However, there are also limitations to the use of 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid in lab experiments. It is a relatively new compound, and its effects on different physiological processes are still being studied. Additionally, the synthesis method for 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid is complex and time-consuming, which may limit its availability for use in experiments.
未来方向
There are many potential future directions for research on 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid. One area of interest is the development of more efficient synthesis methods for 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid, which would increase its availability for use in experiments. Additionally, the effects of 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid on different physiological processes are still being studied, and further research is needed to fully understand its potential therapeutic applications. Finally, the development of more specific inhibitors of carbonic anhydrase, based on the structure of 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid, may lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成方法
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid can be synthesized using a multistep process that involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting intermediate with 2-bromoacetic acid. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure 2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid.
科学研究应用
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid has been used in various scientific research studies due to its ability to inhibit the activity of a specific enzyme called carbonic anhydrase. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
2-[(3-bromophenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7(10(13)14)12(2)17(15,16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAUOICMQHCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)